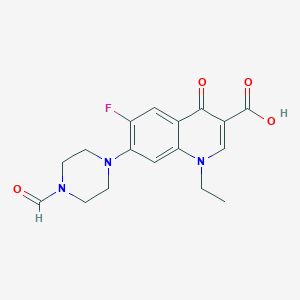

4-N-Formyl-1-Piperazinyl-Norfloxacin

Descripción general

Descripción

4-N-Formyl-1-Piperazinyl-Norfloxacin is a derivative of Norfloxacin , which is an antibiotic that belongs to the class of fluoroquinolone antibiotics . It is used to treat urinary tract infections, gynecological infections, inflammation of the prostate gland, gonorrhea, and bladder infection . The molecular formula of 4-N-Formyl-1-Piperazinyl-Norfloxacin is C17H18FN3O4 and its molecular weight is 347.34 g/mol.

Synthesis Analysis

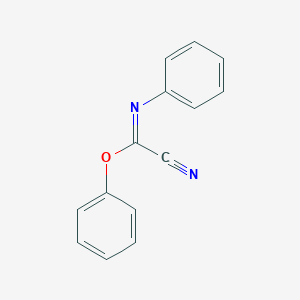

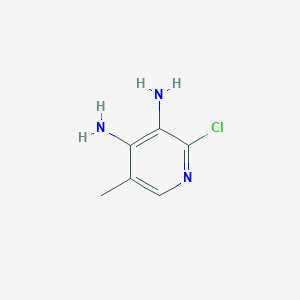

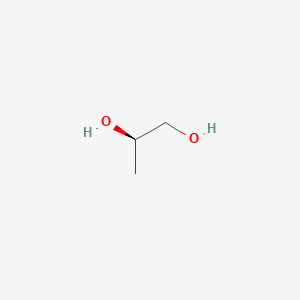

The synthesis of N4-substituted piperazinyl derivatives of norfloxacin involves the introduction of an additional functional moiety on the N4-piperazine ring to increase the overall lipophilicity of the molecule . A broad range of diverse aliphatic, cyclic, aromatic, and heterocyclic substituents were selected, including aliphatic amines, anilines, and nitrogen-containing heterocycles such as aminothiazoles, isatin, quinazolinones, imidazoles, triazoles, oxadiazoles, benzohydrazides, and isoniazid .Molecular Structure Analysis

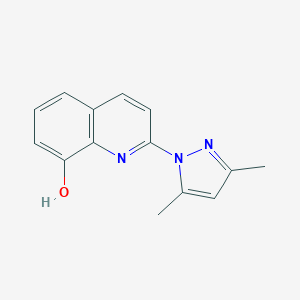

The molecular structure of 4-N-Formyl-1-Piperazinyl-Norfloxacin consists of a quinoline nucleus, a piperazine moiety, and a formyl group.Aplicaciones Científicas De Investigación

Targeted Drug Delivery Systems

N-Formylnorfloxacin has been explored for its potential in targeted drug delivery systems. Researchers have synthesized biocompatible magnetic hydrogel nanocomposites that incorporate this compound . These systems aim to deliver drugs in a controlled manner, responding to specific physiological conditions, which could significantly improve therapeutic outcomes.

Antibacterial Applications

The antibacterial properties of N-Formylnorfloxacin are significant. It has been immobilized into hydrogels and tested against various bacterial strains such as Streptococcus, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. The results showed a notable increase in antibacterial activity compared to the unloaded drug .

Antitumor Activity

N-Formylnorfloxacin has shown potential antitumor activity. In studies, it has been used against various cancer cell lines like HCT-116, HepG-2, PC3, and MCF-7. The compound exhibited selective cytotoxicity, suggesting it could minimize the risk of bacterial infection in immunocompromised cancer patients .

Hydrogel Nanocomposites

The compound’s integration into hydrogel nanocomposites has been studied for biomedical applications. These hydrogels are advantageous due to their biocompatibility and similarity to natural soft tissues. They can load and release drugs at rates dependent on the diffusion coefficient across the gel network .

Magnetic Response for Delivery Monitoring

N-Formylnorfloxacin-based magnetic hydrogel nanocomposites can respond to external magnetic fields. This unique feature allows for remote operation and easy management control, making it suitable for applications where precise delivery monitoring is crucial .

Polymorphic Studies

A new polymorphic form of Norfloxacin, which is closely related to N-Formylnorfloxacin, has been identified. This discovery is essential for understanding the stability and efficacy of the drug in various forms. Such studies can lead to the development of more effective and stable drug formulations .

Thermal Analysis and Characterization

The thermal properties of N-Formylnorfloxacin are critical for its application in drug development. Researchers have characterized these properties using techniques like X-ray diffraction, vibrational spectroscopy, and thermal analysis. This information is vital for designing drugs that are stable under different storage and usage conditions .

Solid-State NMR Spectroscopy

Solid-state NMR spectroscopy has been used to characterize N-Formylnorfloxacin. This method provides detailed information about the molecular structure and dynamics, which is essential for understanding how the compound interacts at the molecular level and how it can be optimized for various applications .

Mecanismo De Acción

Target of Action

N-Formylnorfloxacin, also known as 4-N-Formyl-1-Piperazinyl-Norfloxacin, primarily targets bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

N-Formylnorfloxacin inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction results in the inhibition of bacterial cell division .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation.

Pharmacokinetics

The pharmacokinetics of N-Formylnorfloxacin is similar to that of Norfloxacin. Norfloxacin is rapidly absorbed, with a bioavailability of 30 to 40% . It has a serum half-life of approximately 3 to 4 hours . About 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The presence of a reduced glomerular filtration rate increases the elimination half-life, necessitating dosage modification when the glomerular filtration rate falls below 20 ml/minute .

Result of Action

The primary result of N-Formylnorfloxacin’s action is the inhibition of bacterial growth and proliferation. By blocking the action of DNA gyrase and topoisomerase IV, N-Formylnorfloxacin prevents bacterial DNA replication, thereby inhibiting cell division . This leads to the bactericidal effect of the drug .

Action Environment

The action, efficacy, and stability of N-Formylnorfloxacin can be influenced by various environmental factors. For instance, the presence of the drug in water opens the possibility of its photolysis by solar radiation . Moreover, the sorption coefficient (Koc) is a critical parameter for estimating the environmental distribution and exposure level of antibiotics

Direcciones Futuras

The incidence of quinolone resistance has been steadily rising, and efforts have been undertaken to increase the potency of fluoroquinolones and develop resistance-breaking derivatives . The design and synthesis of novel N4-substituted piperazinyl derivatives of norfloxacin, such as 4-N-Formyl-1-Piperazinyl-Norfloxacin, is an attempt to improve its potency and possibly enable new target interactions .

Propiedades

IUPAC Name |

1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-20-9-12(17(24)25)16(23)11-7-13(18)15(8-14(11)20)21-5-3-19(10-22)4-6-21/h7-10H,2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDJPQDLMOZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315594 | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70459-04-0 | |

| Record name | N-Formylnorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70459-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylnorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLNORFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H447VL6G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

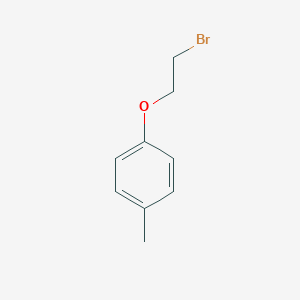

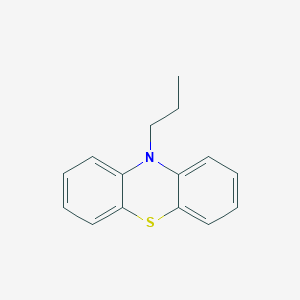

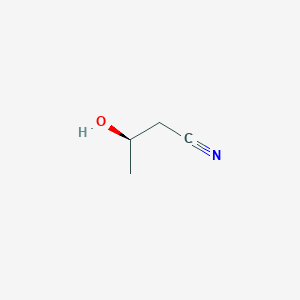

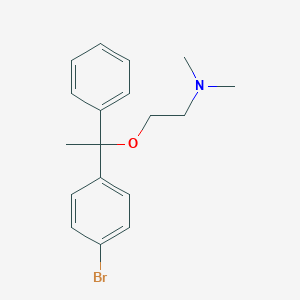

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)